3-Methylphthalic anhydride chemical structure and IUPAC name
3-Methylphthalic anhydride chemical structure and IUPAC name
Technical Whitepaper: 3-Methylphthalic Anhydride Structural Characterization, Synthetic Architecture, and Pharmaceutical Utility
Executive Summary
3-Methylphthalic anhydride (3-MPA) represents a critical structural motif in organic synthesis, serving as a pharmacophore scaffold in drug development and a monomer in advanced materials. Distinct from its 4-methyl isomer, 3-MPA possesses unique steric properties due to the proximity of the methyl group to the anhydride functionality. This guide provides a comprehensive technical analysis of 3-MPA, detailing its IUPAC nomenclature, validated synthetic protocols, and the mechanistic logic governing its regioselective ring-opening reactions—a pivotal factor in the design of chiral auxiliaries and antibody-drug conjugates.
Structural Characterization & Nomenclature
The precise identification of 3-MPA is often complicated by conflicting industrial and systematic nomenclature. In the context of drug development, where structure-activity relationship (SAR) is paramount, adherence to IUPAC standards is critical to avoid isomeric confusion.
Systematic Nomenclature Analysis:
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Preferred IUPAC Name: 4-methyl-2-benzofuran-1,3-dione
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SMILES: CC1=C2C(=CC=C1)C(=O)OC2=O
Isomeric Distinction: The term "3-methyl" refers to the position of the methyl substituent on the benzene ring relative to the phthalic acid numbering (1,2-dicarboxylic acid). In the fused benzofuran system, this methyl group resides at position 4.
| Property | Value | Context |
| Molecular Formula | C₉H₆O₃ | - |
| Molecular Weight | 162.14 g/mol | - |
| Physical State | Crystalline Solid | White to light yellow needles |
| Melting Point | 114–118 °C | Diagnostic for purity (vs. 4-isomer MP ~104°C) |
| Boiling Point | ~315.6 °C | High thermal stability |
| Solubility | Soluble in DMSO, DMF | Hydrolyzes in water to 3-methylphthalic acid |
Synthetic Architecture
The synthesis of 3-MPA is classically achieved through a two-stage architectural approach: a Diels-Alder cycloaddition followed by an oxidative aromatization. This pathway is preferred over direct oxidation of methylnaphthalenes for laboratory-scale purity and yield control.
Mechanism & Pathway[8]
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Cycloaddition: Reaction of trans-1,3-pentadiene (piperylene) with maleic anhydride yields the tetrahydro intermediate. The trans geometry of the diene is crucial for stereochemical control.
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Aromatization: The tetrahydro adduct is dehydrogenated using bromine and an acid acceptor (DMF) or catalytic dehydrogenation methods to restore the aromatic system.
Figure 1: Synthetic pathway from acyclic precursors to aromatic anhydride.
Reactivity & Regioselectivity
For drug development professionals, the value of 3-MPA lies in its desymmetrization . Unlike unsubstituted phthalic anhydride, 3-MPA is non-symmetric. The methyl group at position 3 exerts significant steric hindrance on the adjacent carbonyl (C2 in benzene numbering, C1 in benzofuran numbering).
Nucleophilic Ring Opening
When reacting with nucleophiles (e.g., alcohols, amines), attack occurs preferentially at the less hindered carbonyl (distal to the methyl group).
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Steric Logic: The methyl group blocks the ortho-carbonyl.
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Electronic Logic: While electronics play a role, steric factors dominate in 3-substituted phthalic anhydrides.
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Result: High regioselectivity favoring the formation of the specific isomer where the ester/amide is formed at the "meta" position relative to the methyl group.
Figure 2: Regioselective logic of nucleophilic attack directed by steric hindrance at C3.
Experimental Protocol: Synthesis & Purification
Objective: Synthesis of 3-Methylphthalic Anhydride via Diels-Alder and Bromine-Assisted Aromatization. Scale: Laboratory (approx. 100g scale).
Phase 1: Diels-Alder Cycloaddition
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Preparation: In a 500 mL autoclave or pressure-rated flask, charge Maleic Anhydride (98 g, 1.0 mol) and Toluene (100 mL) .
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Inhibitor Addition: Add p-tert-butylcatechol (50 mg) to prevent polymerization of the diene.
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Heating: Heat the mixture to 55°C until maleic anhydride is fully molten/dissolved.
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Addition: Slowly feed trans-1,3-pentadiene (Piperylene) (75 g, ~1.1 mol) into the vessel over 6 hours, maintaining temperature between 50–60°C.
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Note: The trans isomer is reactive; cis is largely inert in this context.
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Post-Reaction: Stir at 60°C for an additional 3 hours.
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Isolation: Distill off toluene and unreacted diene under reduced pressure. The residue is 3-methyl-tetrahydrophthalic anhydride (3-Me-THPA) (Yield >95%, MP ~61°C).[6]
Phase 2: Aromatization (Dehydrogenation)
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Setup: Transfer the 3-Me-THPA (166 g, 1.0 mol) to a reaction flask equipped with a reflux condenser and a dropping funnel.
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Catalysis: Add Dimethylformamide (DMF) (5 mL) as an acid acceptor/catalyst.
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Bromination: Heat to 100°C. Add Bromine (Br₂) (160 g, 1.0 mol) dropwise over 4 hours.
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Safety: HBr gas is evolved. Scrubber system required.[7]
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Desolvation: Once addition is complete, heat to 150°C to drive off residual HBr and DMF.
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Purification: Distill the crude product under vacuum (approx. 10 mmHg). 3-Methylphthalic anhydride distills at ~180–190°C (at reduced pressure).
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Crystallization: Recrystallize from acetic anhydride or dry toluene if ultra-high purity (>99%) is required.
Pharmaceutical Applications
1. Chiral Auxiliaries & Resolution: The regioselective opening of 3-MPA with chiral alcohols allows for the resolution of racemic mixtures. The resulting hemiesters can be separated, hydrolyzed, and the chiral auxiliary recovered, leaving an enantiomerically enriched 3-methylphthalic acid derivative.
2. Antibody-Drug Conjugates (ADCs): 3-MPA derivatives serve as linkers. The anhydride moiety reacts with surface lysines on antibodies (or modified residues), while the methyl group provides a subtle conformational bias that can modulate the stability of the linker-payload bond in plasma.
3. Bio-Based Therapeutics: Recent advances by startups like Relement utilize bio-based 3-MPA (Bio MPA) derived from agricultural waste. This supports "Green Chemistry" initiatives in pharma, reducing the carbon footprint of drug synthesis without altering the pharmacophore [1].
References
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Relement. (2026).[2][7][8] Bio-based 3-methylphthalic anhydride (Bio MPA) for sustainable coatings and aromatics. Retrieved from [Link]
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National Center for Biotechnology Information. (2026).[2][7] PubChem Compound Summary for CID 198243, Methyltetrahydrophthalic anhydride. Retrieved from [Link]
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Gogin, L. L., Zhizhina, E. G., & Pai, Z. P. (2014).[9] Methods of synthesizing cis-methyltetrahydrophthalic anhydride. Polymer Science Series B. Retrieved from [Link]
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Royal Society of Chemistry. (2018).[10] Methanol-Assisted Phthalimide Ring Opening: Concerted or Stepwise Mechanism?. Retrieved from [Link]
Sources
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- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. US5237074A - Process for production of methyltetrahydrophthalic anhydride - Google Patents [patents.google.com]
- 4. 3-Methylphthalic Anhydride | 4792-30-7 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. biosynth.com [biosynth.com]
- 6. prepchem.com [prepchem.com]
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